molecular formula C17H18N4O3S3 B10919505 4-(2-{(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

4-(2-{(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

Cat. No.: B10919505
M. Wt: 422.6 g/mol
InChI Key: CSHSKCSWAOCWGB-OQLLNIDSSA-N
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Description

4-(2-{5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, thiazolone, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the thiazolone ring: This involves the cyclization of a thioamide with a carbonyl compound.

    Coupling of the pyrazole and thiazolone rings: This step may involve a condensation reaction to form the methylene bridge.

    Attachment of the benzenesulfonamide group: This can be done through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolone ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The benzenesulfonamide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Potential use in analytical techniques for detecting specific substances.

Mechanism of Action

The mechanism of action of 4-(2-{5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE: Similar in structure but with variations in functional groups.

    Other thiazolone derivatives: Compounds with similar thiazolone rings but different substituents.

Uniqueness

The uniqueness of 4-(2-{5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N4O3S3

Molecular Weight

422.6 g/mol

IUPAC Name

4-[2-[(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H18N4O3S3/c1-11-13(10-20(2)19-11)9-15-16(22)21(17(25)26-15)8-7-12-3-5-14(6-4-12)27(18,23)24/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23,24)/b15-9+

InChI Key

CSHSKCSWAOCWGB-OQLLNIDSSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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